Lattice Constant Mismatch Between NdS and LaS Impacts Epitaxial Growth on GaAs
The cubic lattice constant (a₀) of neodymium monosulfide (NdS) was measured at 5.694(2) Å, which is significantly closer to that of GaAs (5.6533 Å) compared to lanthanum monosulfide (LaS) at 5.857(2) Å [1]. This smaller lattice mismatch is critical for reducing interfacial defects in heteroepitaxial devices.
| Evidence Dimension | Lattice Constant (Cubic Phase) |
|---|---|
| Target Compound Data | 5.694(2) Å (NdS) |
| Comparator Or Baseline | 5.857(2) Å (LaS); 5.6533 Å (GaAs) |
| Quantified Difference | NdS lattice constant is 2.8% smaller than LaS, resulting in a 0.7% mismatch with GaAs (vs. 3.6% for LaS). |
| Conditions | Powder X-ray diffraction of bulk cubic crystals at room temperature |
Why This Matters
For applications requiring epitaxial integration with GaAs (e.g., NEA cold cathodes), NdS's lower lattice mismatch directly translates to higher quality, lower-defect interfaces, reducing the need for complex buffer layers.
- [1] Modukuru, Y., Thachery, J., Tang, H. P., Malhotra, A., Cahay, M., & Boolchand, P. (2001). Growth and characterization of rare-earth monosulfides for cold cathode applications. Journal of Vacuum Science & Technology B, 19(5), 1958-1961. View Source
